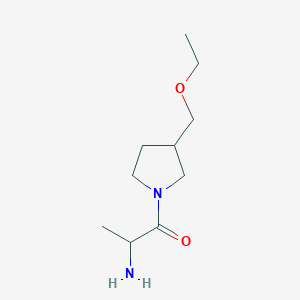

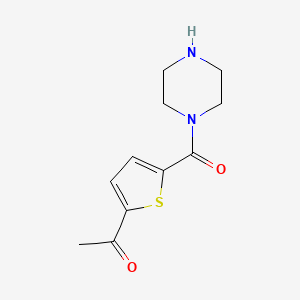

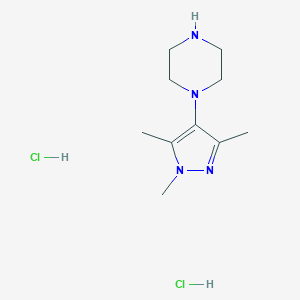

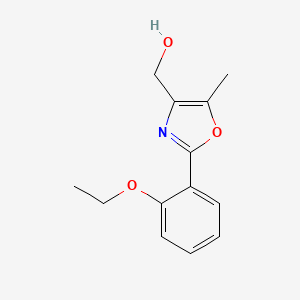

2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Chemical Reactions Analysis

Imidazole is a key component to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Scientific Research Applications

Preparation of β-hydroxy-α-amino Acid Using Recombinant d-Threonine Aldolase

The compound serves as a key intermediate in the synthesis of APIs (Active Pharmaceutical Ingredients) through enzymatic methods, demonstrating the importance of chiral β-hydroxy-α-amino acids in drug development. Efficient recombinant E. coli processes for producing enzymes for the synthesis, showcasing the utility of biocatalysis in generating complex molecules with high purity and selectivity, were developed (Goldberg et al., 2015).

Palladium‐Catalyzed Carbonylative Synthesis

The compound has been utilized in the palladium-catalyzed synthesis of benzimidazothiazoles, highlighting its role in facilitating multicomponent reactions that yield structurally diverse and functionally rich heterocycles. This approach underscores the compound's utility in constructing complex architectures relevant to pharmaceutical chemistry (Veltri et al., 2016).

Synthesis of Piperazine-2,6-dione Derivatives

Research on the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity exemplifies the compound's potential in contributing to the development of new anticancer agents. This illustrates the compound's significance in the discovery of novel therapeutic agents through the creation of diverse molecular libraries (Kumar et al., 2013).

Metal Complex Formation

The compound's utility extends to the field of coordination chemistry, where its derivatives are explored for their ability to form complexes with metals. These complexes have potential applications in catalysis and material science, demonstrating the compound's versatility beyond pharmaceutical applications (Turkyilmaz et al., 2013).

Hydroxylic Ionic Liquids Synthesis

The compound's derivatives have been explored for the synthesis of hydroxylic ionic liquids with two types of nitrogenous centers, highlighting its application in creating new materials with unique properties such as low glass transition temperatures and high conductivity. This research underscores the compound's potential in the development of advanced materials for various technological applications (Shevchenko et al., 2017).

properties

IUPAC Name |

2-amino-1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-7(11)10(16)14-4-8(9(15)5-14)13-3-2-12-6-13/h2-3,6-9,15H,4-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNKUWRTBGYRDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C(C1)O)N2C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride](/img/structure/B1478181.png)